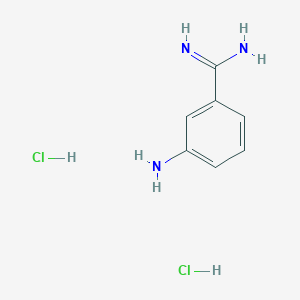

m-Aminobenzamidine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

m-Aminobenzamidine dihydrochloride can be synthesized through multiple chemical pathways. One notable method involves the reaction of 2-amino-N'-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base, leading to the formation of various iminoquinazolines. This process is efficient, yielding 53-81% of the target compounds. The mechanism underlying this synthesis offers insights into the versatile reactivity of the aminobenzamidine scaffold (Mirallai, Manos, & Koutentis, 2013).

Molecular Structure Analysis

The molecular structure of m-Aminobenzamidine dihydrochloride and related compounds has been extensively studied, often through X-ray crystallography and spectroscopic methods. For example, the structure of m-methylbenzamide, a related compound, provides insight into the typical bonding distances and angles that can be expected within the benzamidine family, highlighting the steric influences on the amide group's orientation and the significance of NH–O hydrogen bonding in stabilizing the crystal structure (OriiSeiki et al., 1963).

Chemical Reactions and Properties

m-Aminobenzamidine dihydrochloride participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. Its behavior under acid and base hydrolysis has been investigated, providing insights into its stability and reactivity under different chemical environments. This versatility is crucial for its application in the synthesis of more complex molecules (Mirallai, Manos, & Koutentis, 2013).

Applications De Recherche Scientifique

Pharmaceutical Analysis and Development :

- m-Aminobenzamidine dihydrochloride (referred to as 4-Aminobenzamidine dihydrochloride or 4-AD in some studies) has been studied for its potential in treating glaucoma. A study developed and validated an analytical method using HPLC-DAD for determining 4-AD in pharmaceutical ophthalmic forms, highlighting its importance in ocular therapeutics (Cesar et al., 2020).

Biochemical Research and Enzyme Studies :

- p-Aminobenzamidine, a derivative, serves as a fluorescent probe for serine proteases like trypsin and thrombin. Its binding causes significant fluorescence enhancement, making it useful for studying enzyme interactions and inhibitor binding (Evans et al., 1982).

- It has been used in the study of platinum complexes with m-Aminobenzamidine for their interactions with DNA and their potential antitumor activity against various human tumor cells (Navarro‐Ranninger et al., 1992).

- m-Aminobenzamidine has been utilized in the synthesis and characterization of polymeric coordination complexes and has implications in the development of new materials and compounds (Klimova et al., 2013).

Protease Inhibition and Purification :

- It is widely used as a ligand in the purification of serine proteases and their removal from heterogeneous samples. Its ability to bind Ca2+-binding proteins has been instrumental in purifying proteins like tropomyosin and paramyosin (Erban, 2011).

- Its use in monitoring the activation of trypsin-like serine proteases in various biological and medical research contexts has been explored (Monroe et al., 1988).

Medical Applications and Cancer Research :

- It has been studied for its role in inhibiting the growth of human prostate tumors in mice models, demonstrating its potential in cancer therapy (Billström et al., 1995).

Inhibition of Nitric Oxide Synthase :

- m-Aminobenzamidine has been identified as a competitive inhibitor of nitric oxide synthase, impacting NO production and serine proteinase action, which has implications in various physiological processes and diseases (Venturini et al., 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Aminobenzamidine dihydrochloride, also known as m-Aminobenzamidine dihydrochloride or 3-Aminobenzamidine DiHCl, primarily targets several enzymes. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, Trypsin, and Suppressor of tumorigenicity 14 protein . These enzymes play crucial roles in various biological processes, including DNA repair, transcription control, and programmed cell death .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of nuclear enzyme poly (ADP-ribose) synthetase (PARS) . This inhibition interrupts the rejoining of DNA strand breaks induced by both ionizing radiations and several alkylating agents .

Biochemical Pathways

The inhibition of PARS by 3-Aminobenzamidine dihydrochloride affects the DNA repair pathway. When PARS is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamidine is similar to that of NAD+, so it binds to PARS and prevents it from using up NAD+ .

Result of Action

The inhibition of PARS by 3-Aminobenzamidine dihydrochloride leads to enhanced cell death, unscheduled DNA synthesis, and repair replication . Low levels of NAD+ deplete the amount of ATP found in the cell, which can lead to cell death .

Propriétés

IUPAC Name |

3-aminobenzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-6-3-1-2-5(4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFMMMVFFYPIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958337 | |

| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Aminobenzamidine dihydrochloride | |

CAS RN |

37132-68-6 | |

| Record name | m-Aminobenzamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037132686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzamidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

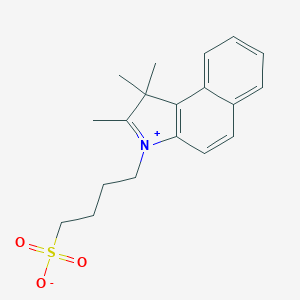

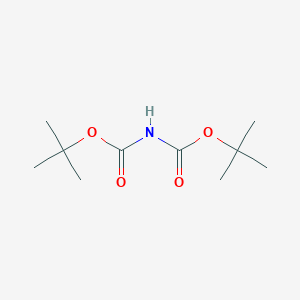

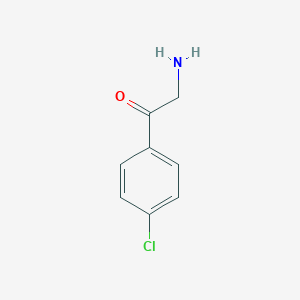

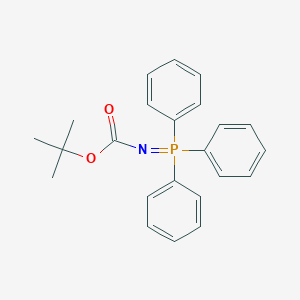

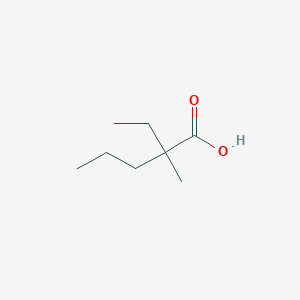

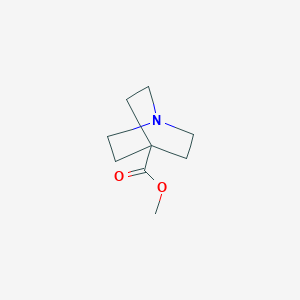

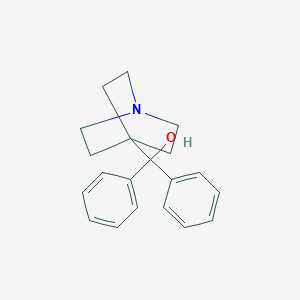

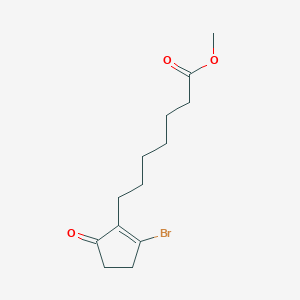

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

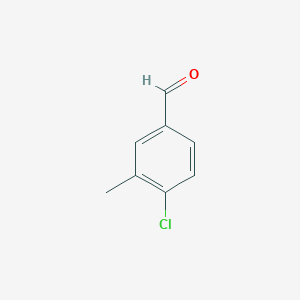

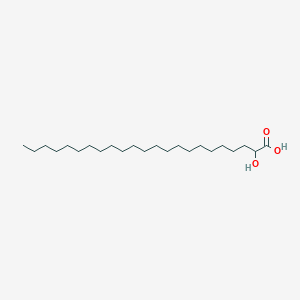

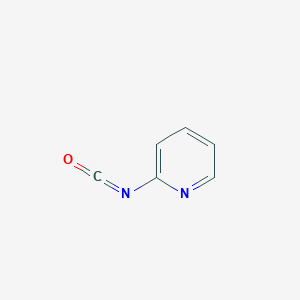

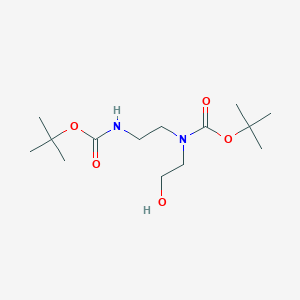

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.